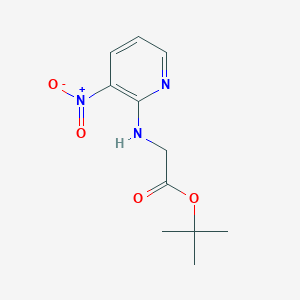
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR is an organic compound with the molecular formula C12H18N4O4 It is a derivative of pyridine, featuring a nitro group at the 3-position and an amino group at the 2-position, linked to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate typically involves the reaction of 3-nitropyridine-2-amine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of tert-butyl 2-[(3-aminopyridin-2-YL)amino]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3-nitropyridin-2-YL)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-nitropyridin-2-yl)glycinate: Similar structure but with a glycine moiety instead of an acetate group.
Tert-butyl (2-((3-nitropyridin-2-yl)amino)ethyl)carbamate: Similar structure but with a carbamate group instead of an acetate group.
Uniqueness
tert-Butyl (3-nitropyridin-2-yl)glycinate, AldrichCPR is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
Molecular Formula |
C11H15N3O4 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
tert-butyl 2-[(3-nitropyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-9(15)7-13-10-8(14(16)17)5-4-6-12-10/h4-6H,7H2,1-3H3,(H,12,13) |
InChI Key |
YJYJATIUIUXMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















